Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for fused heterocyclic systems. The official designation "methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" reflects the compound's structural complexity and functional group positioning. The nomenclature begins with the ester functionality "methyl," indicating the methyl ester derivative of the corresponding carboxylic acid. The core heterocyclic system is designated as "pyrrolo[2,3-b]pyridine," where the bracketed numbers specify the fusion pattern between the pyrrole and pyridine rings.
The systematic naming incorporates several critical structural elements that define the compound's identity. The "2-oxo" designation indicates the presence of a carbonyl group at the second position of the fused ring system, while "2,3-dihydro" specifies the saturation state of particular ring positions. The "1H" notation indicates the position of the hydrogen atom on the nitrogen center, following standard conventions for tautomeric designation in heterocyclic nomenclature. Alternative nomenclature systems refer to this compound as "7-aza-2-oxindole-4-carboxylic acid methyl ester," which emphasizes its structural relationship to indole derivatives through aza-substitution.
The systematic naming conventions also accommodate various synonymous designations found in chemical databases and literature sources. These include "methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate" and related variations that maintain the essential structural information while reflecting different formatting approaches. The consistent application of these nomenclature principles ensures unambiguous identification of the compound across diverse chemical databases and research publications.
Molecular Formula and Weight Analysis
The molecular formula C₉H₈N₂O₃ provides fundamental insight into the compound's atomic composition and structural constraints. This formula indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting the compound's heterocyclic nature and ester functionality. The molecular weight of 192.17 grams per mole positions this compound within a moderate molecular weight range suitable for various chemical applications and biological interactions.
Detailed analysis of the molecular composition reveals important structural relationships and chemical properties. The carbon-to-nitrogen ratio of 4.5:1 reflects the heterocyclic nature of the compound, with nitrogen atoms strategically positioned within the fused ring system to influence electronic properties and chemical reactivity. The presence of three oxygen atoms corresponds to the carbonyl group within the ring system and the methyl ester functionality, contributing significantly to the compound's polarity and hydrogen bonding potential.
The exact mass determination of 192.05300 atomic mass units provides precise molecular weight information essential for analytical characterization and identification. The polar surface area calculation of 71.78000 square angstroms indicates moderate hydrophilic character, while the calculated partition coefficient (LogP) value of 0.44790 suggests balanced lipophilic and hydrophilic properties. These molecular descriptors collectively define the compound's physicochemical profile and predict its behavior in various chemical and biological environments.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₃ | - |
| Molecular Weight | 192.17 | g/mol |
| Exact Mass | 192.05300 | amu |
| Polar Surface Area | 71.78000 | Ų |
| LogP | 0.44790 | - |
SMILES Notation and InChI Key Representation
The Simplified Molecular Input Line Entry System notation for this compound is represented as "COC(=O)C1=CC=NC2=C1CC(=O)N2". This linear notation systematically encodes the compound's three-dimensional structure in a format suitable for computational analysis and database searching. The SMILES string begins with "COC(=O)" representing the methyl ester group, followed by the heterocyclic core structure specification.
The SMILES notation provides explicit information about atomic connectivity and bond multiplicity within the molecule. The sequence "C1=CC=NC2=C1" describes the pyridine ring portion with its characteristic nitrogen positioning, while "CC(=O)N2" represents the pyrrolidinone moiety that completes the fused ring system. This notation system enables precise reconstruction of the molecular structure and facilitates computational chemistry applications, molecular modeling, and database searches across chemical information systems.
The International Chemical Identifier key provides an additional layer of structural representation through its unique alphanumeric code. While specific InChI key information was not explicitly provided in the available sources for this exact compound, related pyrrolopyridine derivatives demonstrate similar encoding patterns that capture stereochemical and connectivity information. The InChI system offers advantages in terms of standardization and compatibility across different chemical databases and software platforms.
Tautomeric Forms and Resonance Structures
The structural framework of this compound exhibits potential for tautomeric equilibria, particularly involving the lactam-lactim interconversion characteristic of heterocyclic compounds containing carbonyl groups adjacent to nitrogen centers. The compound's 2-oxo functionality represents the lactam form, which may exist in equilibrium with the corresponding lactim tautomer under specific conditions.
Research on related pyrrolopyridine systems demonstrates that tautomeric equilibria significantly influence chemical properties and biological activities. The compound exists predominantly in the keto form (lactam tautomer) under normal conditions, similar to related 2-pyridone derivatives where the lactam form typically predominates over the lactim alternative. The tautomeric preference results from the enhanced stability provided by the conjugated π-electron system and hydrogen bonding interactions within the molecular framework.
Environmental factors such as solvent polarity, temperature, and pH significantly influence tautomeric equilibria in pyrrolopyridine derivatives. Studies on similar heterocyclic systems indicate that polar solvents tend to favor the lactam form, while less polar environments may shift the equilibrium toward lactim tautomers. The presence of the methyl ester group at the 4-position may influence the electronic distribution within the ring system, thereby affecting the relative stability of tautomeric forms and their interconversion rates.
Spectroscopic evidence from related compounds suggests that the tautomeric forms exhibit distinct vibrational fingerprints in infrared spectroscopy, with characteristic carbonyl stretching frequencies distinguishing between lactam and lactim tautomers. Nuclear magnetic resonance spectroscopy provides additional insight into tautomeric behavior through chemical shift analysis and coupling pattern examination, enabling determination of tautomer populations under various experimental conditions.
Comparative Analysis with Related Pyrrolo[2,3-b]pyridine Derivatives
This compound belongs to an important class of pyrrolopyridine derivatives that share common structural features while exhibiting distinct chemical and biological properties based on substitution patterns and functional group modifications. Comparison with related compounds reveals structure-activity relationships that inform understanding of chemical behavior and potential applications.
The isomeric compound methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate demonstrates similar molecular formula and weight characteristics but differs in the ring fusion pattern and ester positioning. This structural variation significantly influences electronic properties, chemical reactivity, and biological activity profiles. The [2,3-b] fusion pattern in the target compound contrasts with the [3,2-b] arrangement in the isomer, leading to different nitrogen positioning and electronic distribution throughout the heterocyclic framework.
Comparative analysis with 6-chloro-2-pyridone derivatives provides insight into the effects of halogen substitution on tautomeric equilibria and chemical properties. Research demonstrates that chlorine substitution at the 6-position shifts tautomeric equilibria toward increased lactim populations, with equilibrium constants significantly different from unsubstituted analogs. These findings suggest that substitution patterns on the pyrrolopyridine core can substantially modify chemical behavior and biological activity.
The broader pyrrolopyridine family includes numerous derivatives with varying substitution patterns and functional groups that collectively demonstrate the versatility of this heterocyclic scaffold. B-RAF inhibitors containing pyrrolopyridine cores have achieved FDA approval for cancer treatment, highlighting the medicinal chemistry potential of these structural frameworks. The specific positioning of the methyl ester group at the 4-position in the target compound provides unique electronic and steric properties that distinguish it from other family members and potentially influence its biological activity profile.
| Compound | Ring Fusion | Substitution Pattern | Molecular Weight |
|---|---|---|---|
| Target Compound | [2,3-b] | 4-carboxylate ester | 192.17 |
| Isomeric Analog | [3,2-b] | 5-carboxylate ester | 192.17 |
| 6-Chloro Derivative | [2,3-b] | 6-chloro-4-carboxylate | 226.61 |
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-8-6(5)4-7(12)11-8/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFNFRCPVVGOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172162 | |
| Record name | Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-98-4 | |
| Record name | Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Routes
The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate typically involves constructing the fused pyrrolo[2,3-b]pyridine ring system followed by functional group transformations to install the oxo group and the methyl carboxylate moiety. Key synthetic strategies include:
Detailed Synthetic Procedures
Starting from Pyrrolo[2,3-b]pyridine Precursors
A common approach involves the use of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives as starting materials, which undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce various substituents. Subsequent functional group modifications yield the target compound.
- Example Reaction Conditions:
- Pd(dppf)Cl2 catalyst, potassium carbonate base, dioxane/water solvent system
- Heating at 80 °C under nitrogen atmosphere for 8 hours
- Work-up includes acidification, extraction, and purification steps
This method provides access to substituted pyrrolo[2,3-b]pyridines, which can then be oxidized or otherwise modified to introduce the 2-oxo group and carboxylate ester.
Esterification and Oxidation Steps
- Esterification: The carboxylic acid analogs of pyrrolo[2,3-b]pyridine derivatives are esterified using diazomethane or methanol under acidic conditions to form methyl esters.
- Oxidation: The 2-oxo functionality can be introduced via oxidation reactions, often employing reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in a Vilsmeier-Haack type reaction or other oxidative conditions.
Protection and Functional Group Manipulation
Protection of nitrogen atoms using silyl or SEM (2-(trimethylsilyl)ethoxymethyl) groups is employed to facilitate selective reactions on the pyrrolo[2,3-b]pyridine core. For example:
- Treatment of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with sodium hydride and SEM chloride in tetrahydrofuran (THF) at 0 °C to room temperature yields the protected intermediate, which can be further transformed.
Ammonolysis to Form Amides
Conversion of methyl esters to amides is achieved by reaction with ammonium hydroxide in methanol at elevated temperatures (e.g., 80 °C overnight), yielding the corresponding carboxamide derivatives, which are useful intermediates or analogs in the synthetic pathway.
Summary Table of Key Preparation Steps
Research Findings and Analysis
The palladium-catalyzed cross-coupling reactions are pivotal in constructing the pyrrolo[2,3-b]pyridine scaffold with high regioselectivity and functional group tolerance. This method allows for diversification at various positions on the ring system, facilitating structure-activity relationship studies in medicinal chemistry.
Esterification using diazomethane is a clean and efficient method, although care must be taken due to the hazardous nature of diazomethane. Alternative esterification methods using methanol under acidic catalysis are also reported.
Protection of the nitrogen atom using SEM groups is essential for certain transformations, preventing side reactions and allowing selective functionalization. This step is usually high yielding and straightforward.
The introduction of the 2-oxo group via Vilsmeier-Haack or related oxidation reactions is well-established, providing the key carbonyl functionality that defines the compound's chemical reactivity and biological activity.
Ammonolysis to convert esters to amides is a common step for generating analogs or intermediates for further synthetic elaboration, typically proceeding with good yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be modified to enhance its efficacy against various cancer cell lines. For instance, studies indicate that certain substitutions on the pyrrole ring can lead to increased cytotoxicity against breast and lung cancer cells .
Neuroprotective Effects
Investigations into the neuroprotective effects of pyrrolopyridine derivatives have revealed that they may play a role in protecting neuronal cells from oxidative stress. The compound's ability to modulate signaling pathways involved in apoptosis makes it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the construction of various heterocycles through reactions such as cycloaddition and nucleophilic substitution. This versatility is beneficial for developing new pharmaceuticals and agrochemicals .
Case Study: Synthesis of Pyrrole Derivatives
A notable application involves its use in synthesizing 3-methylpyrrole through a series of reactions starting from methyl 4-methylpyrrole-2-carboxylate. This synthesis highlights the compound's utility in generating biologically relevant structures efficiently .
Biological Evaluation
Inhibition Studies
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial targets in inflammation and pain management. In vitro studies have demonstrated that specific derivatives exhibit significant COX-2 inhibition, suggesting potential applications as anti-inflammatory agents .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Modifications enhance efficacy against cancer cell lines | Development of new anticancer drugs |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Potential treatments for neurodegenerative diseases |
| Synthetic Building Block | Used in the synthesis of complex organic molecules | Facilitates drug discovery and development |
| Biological Evaluation | Inhibitory effects on COX enzymes | New anti-inflammatory agents |
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of these receptors, which plays a crucial role in various types of tumors . By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit cell proliferation and migration .
Comparison with Similar Compounds
Substituted 4-Oxo-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acids
Structural Differences :
- These compounds (e.g., 4a-e from ) feature a pyrimidine ring fused to a pyrrolopyridine system, unlike the simpler pyrrolopyridine core of the target compound.
- The presence of a carboxylic acid group at position 2 (vs. a methyl ester in the target compound) significantly alters polarity and bioavailability .
Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Structural Differences :
Functional Implications :
General Comparison Table
Research Findings and Implications
- Reactivity : The target compound’s methyl ester group offers a balance between stability and reactivity, enabling downstream modifications (e.g., hydrolysis to carboxylic acid for conjugation). In contrast, SEM-protected analogs prioritize synthetic stability over functional versatility .
- Therapeutic Potential: While pyridopyrimidine derivatives () show promise in oncology, the target compound’s simpler structure may allow for broader SAR (structure-activity relationship) exploration in neurological targets due to reduced steric hindrance .
Biological Activity
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, structure-activity relationship (SAR), and therapeutic implications.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.171 g/mol |
| CAS Number | 1190317-75-9 |
| IUPAC Name | This compound |
| Storage Temperature | Ambient |
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities, particularly as inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in various signaling pathways and are implicated in numerous diseases.
1. Inhibition of Phosphodiesterases
PDEs are therapeutic targets for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives have been shown to selectively inhibit PDE4B isoforms. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages under pro-inflammatory conditions .
2. Anticancer Potential
The pyrrolo[2,3-b]pyridine scaffold has been explored for its anticancer properties. Compounds derived from this scaffold have shown activity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Pyrrolo[2,3-b]pyridine derivative A | HeLa | 0.36 |
| Pyrrolo[2,3-b]pyridine derivative B | HCT116 | 1.8 |
These results suggest that these compounds can effectively inhibit cellular proliferation in cancer models and warrant further investigation for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives is influenced by their structural modifications. Research has shown that specific substitutions on the pyrrole ring can enhance potency and selectivity against target enzymes.
Key Findings in SAR Studies:
- Alterations in the substituent groups on the nitrogen atoms significantly affect the inhibitory potency against PDE4B.
- The introduction of electron-withdrawing groups has been associated with increased activity.
- Compounds with a methyl group at specific positions on the pyrrole ring demonstrated enhanced selectivity for PDE4B over other isoforms like PDE4D .
Case Studies
Several case studies highlight the therapeutic potential of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives:
-
Case Study: PDE4B Inhibition
- Objective: To evaluate the efficacy of a novel derivative in reducing inflammation.
- Method: In vitro assays were conducted using macrophages treated with lipopolysaccharides.
- Results: The derivative exhibited a significant reduction in TNF-α levels compared to controls.
-
Case Study: Anticancer Activity
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Method: Various concentrations of the compound were tested on HeLa and HCT116 cells.
- Results: Notable inhibition of cell growth was observed at concentrations below 5 µM.
Q & A
Q. Q1. What are the established synthetic routes for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclization and esterification. A common approach involves reacting substituted pyrrolo-pyridine intermediates with methyl esters under basic conditions. For example, details a method where intermediates (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) are treated with alkyl glycinate esters in methanol, followed by sodium methoxide-mediated cyclization . corroborates this, showing methyl ester derivatives synthesized via tert-butyl protection and subsequent deprotection .
Q. Key Steps :
Cyclization : Stirring intermediates (e.g., substituted aldehydes) with triethylamine in methanol at room temperature.
Esterification : Acidification with HCl to precipitate the product.
Purification : Filtration and washing with water/methanol mixtures.
Q. Q2. How is the compound characterized to confirm its structure?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, and provide - and -NMR data for analogous pyrrolo-pyridine derivatives, highlighting diagnostic peaks:
- -NMR : Signals for methyl ester groups (~3.8–4.3 ppm) and aromatic protons (6.3–8.7 ppm) .
- MS : Molecular ion peaks (e.g., m/z 287 [M+]) confirm molecular weight .
Advanced Synthetic Optimization
Q. Q3. How can reaction yields be improved for this compound?
Optimization involves adjusting reaction time, temperature, and catalysts. shows that heating intermediates at 50–60°C for 30–60 minutes increases cyclization efficiency . highlights the role of steric hindrance in diastereoselectivity, suggesting controlled reaction temperatures (e.g., −20°C to room temperature) to minimize side products .
Q. Recommendations :
- Use anhydrous solvents (e.g., methanol or DMF) to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
Q. Q4. What strategies address low solubility during synthesis?
Co-solvent systems (e.g., methanol/THF) or sonication can enhance solubility. demonstrates that ethyl ester analogs (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) benefit from polar aprotic solvents like DMSO during coupling reactions .
Structural Modifications and Functionalization
Q. Q5. How can the core structure be modified to explore structure-activity relationships (SAR)?
Functionalization at the 2-oxo and 4-carboxylate positions is common. describes introducing formyl or methyl groups at the 3- and 4-positions via Vilsmeier-Haack or Friedel-Crafts reactions . shows trifluoromethyl substitutions at the 5-position to enhance metabolic stability .
Q. Example Modifications :
- Electrophilic substitution : Bromination at the 3-position (e.g., using NBS).
- Nucleophilic acyl substitution : Replacing the methyl ester with tert-butyl for steric control .
Q. Q6. What are the challenges in synthesizing fluorinated derivatives?
Fluorination often requires harsh conditions (e.g., HF or Selectfluor®). notes that fluorobenzoate derivatives require careful pH control (<7) to avoid defluorination . highlights the use of trifluoroacetic anhydride for introducing CF groups without degrading the pyrrolo-pyridine core .
Analytical and Mechanistic Studies
Q. Q7. How are computational methods used to predict reactivity?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites. provides dihedral angle data (e.g., −179.24° for steric strain analysis) to model reaction pathways .
Q. Q8. How to resolve contradictions in spectroscopic data across studies?
Cross-validate with X-ray crystallography or 2D-NMR (e.g., HSQC, HMBC). and show discrepancies in aromatic proton shifts due to solvent effects (DMSO vs. CDCl), emphasizing the need for standardized reporting .
Applications in Drug Discovery
Q. Q9. What biological targets are associated with this scaffold?
The pyrrolo-pyridine core is explored in kinase inhibitors and GPCR modulators. lists FGFR1 and PDH complex inhibitors, with substitutions (e.g., 3-methoxybenzyl) enhancing binding affinity . links fluorobenzoate derivatives to antiviral activity .
Q. Q10. How to design analogs for improved pharmacokinetics?
- Lipophilicity : Introduce tert-butyl or trifluoromethyl groups (logP optimization) .
- Metabolic stability : Replace methyl esters with bioisosteres (e.g., amides) .
Tables
Q. Table 1. Key Reaction Conditions from Literature
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | MeOH, 50°C, 1 h | 70–85 | |
| Esterification | HCl (1:1), RT | 90–95 | |
| Fluorination | Selectfluor®, pH 5–6 | 60–75 |
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
